molecular formula C20H16O6 B14331014 Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate CAS No. 106240-90-8

Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate

Cat. No.: B14331014
CAS No.: 106240-90-8
M. Wt: 352.3 g/mol
InChI Key: KBRPOKOYIANIBW-UHFFFAOYSA-N
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Description

Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate is an organic compound with the molecular formula C18H14O6. This compound is characterized by its two phenyl groups and ester functionalities, making it a significant molecule in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate typically involves the esterification of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2,5-dioxo-3,4-diphenylhex-3-enedioic acid.

    Reduction: Formation of dimethyl 2,5-dihydroxy-3,4-diphenylhex-3-enedioate.

    Substitution: Formation of substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active intermediates that interact with biological pathways. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,5-dioxohexane-3,4-dioate: Lacks the phenyl groups, resulting in different reactivity and applications.

    Dimethyl 2,5-dioxo-3,4-diphenylpentane-3-enedioate: Similar structure but with a different carbon chain length, affecting its physical and chemical properties.

Properties

CAS No.

106240-90-8

Molecular Formula

C20H16O6

Molecular Weight

352.3 g/mol

IUPAC Name

dimethyl 2,5-dioxo-3,4-diphenylhex-3-enedioate

InChI

InChI=1S/C20H16O6/c1-25-19(23)17(21)15(13-9-5-3-6-10-13)16(18(22)20(24)26-2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

KBRPOKOYIANIBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C(=C(C1=CC=CC=C1)C(=O)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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